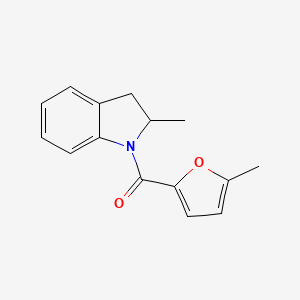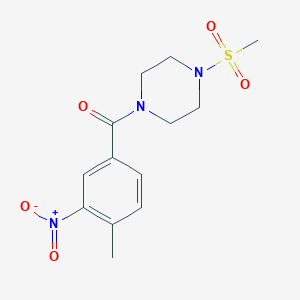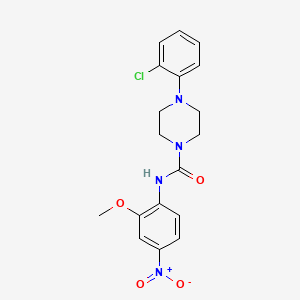![molecular formula C16H18N2O B4185015 3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)
3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide
Descripción general
Descripción
3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the class of compounds known as amides, which are widely used in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory process.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide can produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain, enhance memory and learning, and protect against oxidative stress and neurotoxicity. It has also been shown to improve motor function and reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide in lab experiments is its ability to produce consistent and reproducible results. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide. One area of interest is its potential in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its specific mechanisms of action and to determine its safety and efficacy in clinical trials. Other potential future directions include investigating its potential in the treatment of pain, inflammation, and other neurological disorders.
Aplicaciones Científicas De Investigación
3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to possess neuroprotective properties and is being investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-phenyl-N-(1-pyridin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13(15-9-11-17-12-10-15)18-16(19)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVIZKARKHLZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)


![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)

![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185041.png)
